molecular formula C14H20N8O3 B15005104 2-{[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL](cyano)amino}acetamide

2-{[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL](cyano)amino}acetamide

Cat. No.: B15005104
M. Wt: 348.36 g/mol
InChI Key: NCFHTILRWWRGCV-UHFFFAOYSA-N
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Description

2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide is a complex organic compound that features a triazine ring substituted with morpholine groups and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory methods mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide involves its interaction with specific molecular targets. For instance, derivatives of 1,3,5-triazine, such as this compound, can interact with DNA and inhibit the tyrosine kinase domain of cell-surface receptors . This interaction can lead to the inhibition of DNA replication and other cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide lies in its combination of a triazine ring with morpholine and cyano groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H20N8O3

Molecular Weight

348.36 g/mol

IUPAC Name

2-[cyano-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]acetamide

InChI

InChI=1S/C14H20N8O3/c15-10-22(9-11(16)23)14-18-12(20-1-5-24-6-2-20)17-13(19-14)21-3-7-25-8-4-21/h1-9H2,(H2,16,23)

InChI Key

NCFHTILRWWRGCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N(CC(=O)N)C#N)N3CCOCC3

Origin of Product

United States

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